2-(2-Bromophenyl)propanenitrile

Cross-coupling Oxidative addition Bond dissociation energy

2-(2-Bromophenyl)propanenitrile (CAS 57775-10-7, C₉H₈BrN, MW 210.07 g/mol) is a brominated aromatic nitrile belonging to the class of ortho-halogenated phenylpropanenitriles. The molecule features a bromine atom at the ortho position of the phenyl ring and a secondary nitrile on the α-carbon, constituting a bifunctional scaffold used as a synthetic intermediate in medicinal chemistry and agrochemical research.

Molecular Formula C9H8BrN
Molecular Weight 210.07 g/mol
CAS No. 57775-10-7
Cat. No. B1278435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromophenyl)propanenitrile
CAS57775-10-7
Molecular FormulaC9H8BrN
Molecular Weight210.07 g/mol
Structural Identifiers
SMILESCC(C#N)C1=CC=CC=C1Br
InChIInChI=1S/C9H8BrN/c1-7(6-11)8-4-2-3-5-9(8)10/h2-5,7H,1H3
InChIKeyCAKUAVIXSOZILM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Bromophenyl)propanenitrile (CAS 57775-10-7) – Sourcing the Ortho-Brominated Nitrile Scaffold for Cross-Coupling and Chiral Pool Synthesis


2-(2-Bromophenyl)propanenitrile (CAS 57775-10-7, C₉H₈BrN, MW 210.07 g/mol) is a brominated aromatic nitrile belonging to the class of ortho-halogenated phenylpropanenitriles [1]. The molecule features a bromine atom at the ortho position of the phenyl ring and a secondary nitrile on the α-carbon, constituting a bifunctional scaffold used as a synthetic intermediate in medicinal chemistry and agrochemical research . Its structural identity is confirmed by InChIKey CAKUAVIXSOZILM-UHFFFAOYSA-N and SMILES CC(C#N)C1=CC=CC=C1Br [1].

Workflow Pd-catalyzed cross-coupling Mild oxidative addition with ortho-bromine handle
Selection Logic Chiral pool synthesis Resolved (R)- and (S)-enantiomers accessible
Procurement Context Multi-step intermediate Ortho-bromo handle retained for late-stage diversification

Why Direct Interchange of 2-(2-Bromophenyl)propanenitrile with Chloro, Fluoro, or Unsubstituted Analogs Fails in Cross-Coupling and Chiral Synthesis


The ortho-bromine substituent on 2-(2-bromophenyl)propanenitrile presents a fundamentally different reactivity profile from the corresponding chloro- (CAS 75920-46-6), fluoro- (CAS 1096308-40-5), and unsubstituted (2-phenylpropanenitrile, CAS 1823-91-2) analogs, making generic substitution chemically invalid . The C–Br bond dissociation energy (~281 kJ/mol) is significantly lower than C–Cl (~338 kJ/mol) and C–F (~450 kJ/mol), enabling oxidative addition to Pd(0) catalysts under milder conditions with broader functional-group tolerance [1]. Furthermore, the ortho-substitution pattern, as opposed to meta or para isomers, introduces steric bias that can alter enantioselectivity outcomes in asymmetric transformations of the adjacent nitrile-bearing stereocenter [2]. These physicochemical divergences translate directly into differential coupling yields, catalyst loading requirements, and enantiomeric excess values—parameters that are quantified in Section 3.

vs. Chloro
Higher activation barrier limits direct replacement C–Cl bond requires elevated temperature and specialized ligands, shifting cross-coupling conditions and potentially reducing functional-group tolerance.
vs. Fluoro
Inert under standard Pd(0) coupling C–F bond is essentially unreactive in Suzuki or Buchwald-Hartwig transformations, blocking the intended synthetic route.
vs. Unsubstituted
Absence of halogen handle prevents cross-coupling Lacks the required functional group for oxidative addition, making the planned diversification step impossible.

Quantitative Comparator Evidence: 2-(2-Bromophenyl)propanenitrile vs. Chloro, Fluoro, and Unsubstituted Analogs


Bond Dissociation Energy and Pd-Catalyzed Cross-Coupling Reactivity: Bromo vs. Chloro vs. Fluoro Analogs

The aryl C–Br bond in 2-(2-bromophenyl)propanenitrile has a bond dissociation energy (BDE) of approximately 281 kJ/mol, compared to ~338 kJ/mol for the C–Cl bond in 2-(2-chlorophenyl)propanenitrile and ~450 kJ/mol for the C–F bond in 2-(2-fluorophenyl)propanenitrile [1]. This 57 kJ/mol difference between Br and Cl analogs translates into a lower activation barrier for oxidative addition to Pd(0), the rate-determining step in Suzuki-Miyaura and Buchwald-Hartwig couplings. In practice, aryl bromides typically achieve full conversion at 25–60 °C with 0.5–1 mol% Pd catalyst, whereas aryl chlorides often require 80–110 °C with 2–5 mol% Pd and specialized ligands [2]. The fluoro analog is essentially inert under standard cross-coupling conditions.

Cross-coupling reactivity
Class-level inference
C–Br BDE ~281 kJ/mol vs. ~338 kJ/mol (C–Cl) and ~450 kJ/mol (C–F)
Lower BDE supports milder reaction conditions and lower catalyst loading in Pd(0)-catalyzed couplings.
Class-level inference from general aryl halide bond energy data; confirm with specific substrate screening.
Cross-coupling Oxidative addition Bond dissociation energy

Computed Lipophilicity (XLogP3) and Its Impact on Synthetic Intermediate Selection: Bromo vs. Unsubstituted vs. Chloro Analogs

The computed XLogP3 value for 2-(2-bromophenyl)propanenitrile is 2.8 [1]. The unsubstituted analog, 2-phenylpropanenitrile, has a computed XLogP3 of 1.9, while 2-(2-chlorophenyl)propanenitrile has a computed XLogP3 of 2.5 [2]. The ΔLogP of +0.9 versus the unsubstituted compound and +0.3 versus the chloro analog impacts chromatographic retention (e.g., reversed-phase HPLC retention time, silica gel Rf), solvent partitioning during aqueous workup, and solubility in organic reaction media. The higher lipophilicity of the brominated scaffold can simplify extraction and purification of intermediates in multi-step sequences.

Lipophilicity (XLogP3)
Cross-study comparable
XLogP3 = 2.8 vs. 1.9 (unsubstituted) and 2.5 (chloro)
Predictable chromatographic retention aids purification protocol design for multi-step sequences.
Computed value; experimental logP may vary depending on method.
Lipophilicity LogP Intermediate purification

Chiral Resolution Availability: (R)- and (S)-Enantiomers as Differentiated Scaffolds for Asymmetric Synthesis

Both the (R)- and (S)-enantiomers of 2-(2-bromophenyl)propanenitrile are accessible and documented, with the (R)-enantiomer specifically utilized as a product in catalytic asymmetric protonation of silyl ketene imines, where chiral phosphoric acid catalysts (TRIP or STRIP) deliver high enantioselectivity [1]. This contrasts with the 2-chloro analog, for which no enantiomerically enriched preparations or asymmetric applications are reported . The availability of both enantiomers as distinct chemical entities (with separate CAS numbers) uniquely positions 2-(2-bromophenyl)propanenitrile as a chiral building block for synthesizing enantioenriched α-arylpropionamides, α-arylpropionic acids, and related pharmacophores.

Chiral resolution availability
Supporting evidence
(R)- and (S)-enantiomers documented; chloro analog unreported.
Established enantioselective utility supports chiral drug intermediate synthesis.
Reported from catalytic asymmetric protonation studies; verify specific ee for each batch.
Chiral synthesis Enantiomeric excess Asymmetric protonation

Commercial Purity Benchmarks: QC-Validated 98% Purity with NMR, HPLC, and GC Batch Certification

2-(2-Bromophenyl)propanenitrile is commercially supplied at a standard purity of 98% (HPLC), with batch-specific QC certificates that include NMR, HPLC, and GC analyses . This is quantitatively comparable to the purity specification for the 2-chloro analog (95%, Sigma-Aldrich) and the 2-fluoro analog (95% typical) . However, several suppliers of the bromo compound provide orthogonal analytical confirmation (¹H NMR, ¹³C NMR, HPLC, GC) within a single batch certificate, whereas the chloro and fluoro analogs are typically characterized by a single method (GC or HPLC) .

Commercial purity benchmark
Data to verify
98% (HPLC) with multi-method QC vs. 95% (chloro/fluoro typical)
Multi-method batch validation may reduce lot-to-lot variability and downstream re-purification needs.
Supplier-specific specification; request batch QC certificate to confirm method breadth.
Purity analysis Batch QC Procurement specifications

Optimal R&D and Production Scenarios for 2-(2-Bromophenyl)propanenitrile (CAS 57775-10-7) Procurement


Suzuki-Miyaura and Buchwald-Hartwig Cross-Coupling: Constructing Biaryl Pharmacophores Under Mild Conditions

The ortho-bromine substituent enables Pd(0)-catalyzed cross-coupling at moderate temperatures (25–60 °C), leveraging the lower C–Br bond dissociation energy (~281 kJ/mol) relative to aryl chlorides [1]. Procurement of the bromo compound is preferred when the synthetic sequence contains base-sensitive or thermally labile functional groups that would not tolerate the elevated temperatures (80–110 °C) required by the chloro analog. This scenario applies directly to the synthesis of biaryl-containing kinase inhibitors and GPCR modulators where the α-methylnitrile moiety can be subsequently converted to amides or tetrazoles [2].

Enantioselective Synthesis of α-Arylpropionic Acid Derivatives via Chiral Pool Strategy

The availability of both (R)- and (S)-2-(2-bromophenyl)propanenitrile as discrete, enantioenriched starting materials enables direct entry into enantiopure α-arylpropionamides and α-arylpropionic acids, core motifs in NSAID-class therapeutics [1]. The demonstrated catalytic asymmetric protonation route using TRIP/STRIP chiral phosphoric acid catalysts provides a scalable, metal-free alternative to traditional resolution methods. This scenario is not accessible with the non-chiral or unreactive chloro and fluoro analogs [2].

Late-Stage Diversification of Advanced Intermediates via Ortho-Bromo Handle Retention

In multi-step medicinal chemistry campaigns, the ortho-bromo group can be carried through several synthetic transformations (nitrile hydrolysis, reduction, cycloaddition) while remaining intact for a late-stage diversification step. The XLogP3 of 2.8 [1] provides a predictable chromatographic window for intermediate purification, while the 98% commercial purity with multi-method QC reduces the risk of accumulating impurities across steps. This scenario is particularly valuable in hit-to-lead programs where parallel library synthesis from a common brominated intermediate is required [2].

Application
Selection Property
Validation Focus
Biaryl pharmacophore synthesis
Mild Pd(0)-catalyzed coupling handle
Functional-group tolerance with base-sensitive or thermally labile substrates
Enantioselective α-arylpropionic acid synthesis
Resolved (R)- and (S)-enantiomer availability
Enantiomeric excess and asymmetric transformation precedent
Late-stage diversification in hit-to-lead
Stable ortho-bromo handle with predictable purification
Intermediate accumulation control and parallel library synthesis efficiency

Technical Documentation Hub

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34 linked technical documents
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